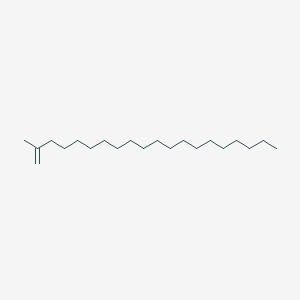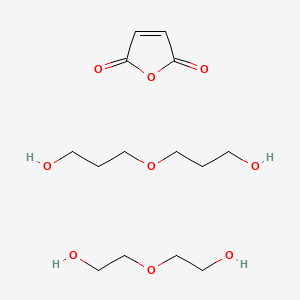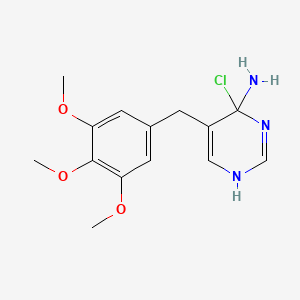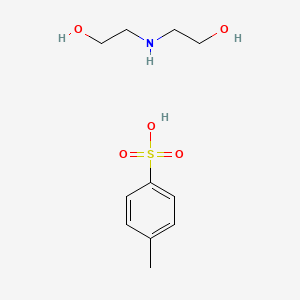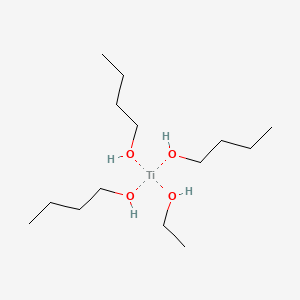
Tributoxyethoxytitanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributoxyethoxytitanium is a chemical compound with the molecular formula C14H32O4Ti. It is known for its applications in various fields, including catalysis and material science. This compound is characterized by its titanium center bonded to butoxy and ethoxy groups, making it a versatile reagent in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributoxyethoxytitanium can be synthesized through the reaction of titanium tetrachloride with butanol and ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium tetrachloride. The general reaction scheme is as follows: [ \text{TiCl}_4 + 3 \text{C}_4\text{H}_9\text{OH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Ti(O(C}_4\text{H}_9)_3\text{O(C}_2\text{H}_5)} + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride is reacted with butanol and ethanol under controlled temperatures and pressures. The process ensures high yield and purity of the product, which is essential for its applications in various industries .
Análisis De Reacciones Químicas
Types of Reactions
Tributoxyethoxytitanium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to titanium metal under specific conditions.
Substitution: The butoxy and ethoxy groups can be substituted with other alkoxy groups or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium or magnesium can be used.
Substitution: Alcohols and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Tributoxyethoxytitanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in medical implants and prosthetics because of its non-toxic nature.
Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium dioxide nanoparticles .
Mecanismo De Acción
The mechanism by which tributoxyethoxytitanium exerts its effects is primarily through its ability to act as a Lewis acid. This allows it to coordinate with various substrates, facilitating catalytic reactions. The titanium center can interact with electron-rich species, promoting reactions such as polymerization and oxidation. The molecular targets and pathways involved include coordination with oxygen and nitrogen-containing ligands, enhancing the reactivity of these substrates .
Comparación Con Compuestos Similares
Similar Compounds
Titanium Tetraisopropoxide (TTIP): Similar in structure but with isopropoxy groups instead of butoxy and ethoxy groups.
Titanium Tetrabutoxide (TBT): Contains four butoxy groups, making it more hydrophobic.
Titanium Tetrachloride (TiCl4): A precursor to many titanium compounds, including tributoxyethoxytitanium.
Uniqueness
This compound is unique due to its mixed alkoxy groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it more versatile in various applications compared to compounds with uniform alkoxy groups .
Propiedades
Número CAS |
93918-89-9 |
|---|---|
Fórmula molecular |
C14H36O4Ti |
Peso molecular |
316.30 g/mol |
Nombre IUPAC |
butan-1-ol;ethanol;titanium |
InChI |
InChI=1S/3C4H10O.C2H6O.Ti/c3*1-2-3-4-5;1-2-3;/h3*5H,2-4H2,1H3;3H,2H2,1H3; |
Clave InChI |
XBVFSNVYMGOAKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCO.CCCCO.CCCCO.CCO.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


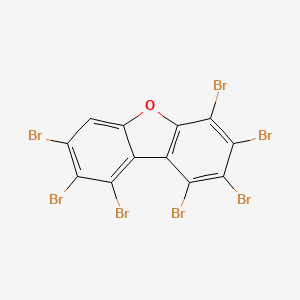
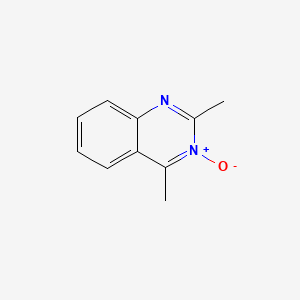
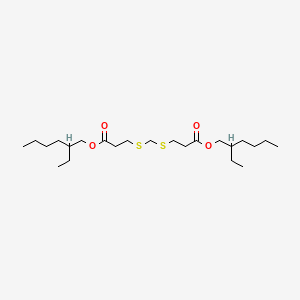

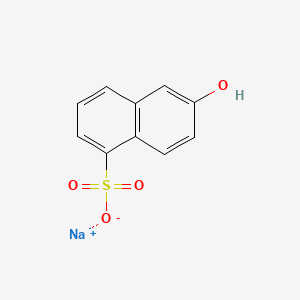

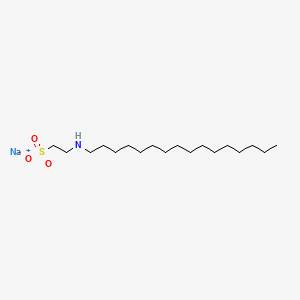

![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
